molecular formula C10H16N4 B167590 4,5-Dimethyl-6-(1-piperazinyl)pyrimidine CAS No. 1227465-82-8

4,5-Dimethyl-6-(1-piperazinyl)pyrimidine

Cat. No.: B167590
CAS No.: 1227465-82-8
M. Wt: 192.26 g/mol
InChI Key: BTJOEBVTPYHQHN-UHFFFAOYSA-N
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Description

4,5-Dimethyl-6-(1-piperazinyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with dimethyl groups at the 4 and 5 positions and a piperazine ring at the 6 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-6-(1-piperazinyl)pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4,5-dimethylpyrimidine with piperazine under suitable conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-6-(1-piperazinyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,5-Dimethyl-6-(1-piperazinyl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-6-(1-piperazinyl)pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an antagonist or agonist at certain receptors, modulating their activity. The piperazine ring can interact with various biological targets, influencing pathways involved in neurotransmission or enzyme activity .

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dimethyl-2-(1-piperazinyl)pyrimidine
  • 4,6-Dimethyl-2-(1-piperazinyl)pyrimidine
  • 4,5-Dimethyl-6-(1-methylpiperazinyl)pyrimidine

Uniqueness

4,5-Dimethyl-6-(1-piperazinyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dimethyl groups and the piperazine ring at specific positions on the pyrimidine ring enhances its potential for diverse applications compared to its analogs .

Properties

IUPAC Name

4,5-dimethyl-6-piperazin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c1-8-9(2)12-7-13-10(8)14-5-3-11-4-6-14/h7,11H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTJOEBVTPYHQHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1N2CCNCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901259992
Record name Pyrimidine, 4,5-dimethyl-6-(1-piperazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901259992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227465-82-8
Record name Pyrimidine, 4,5-dimethyl-6-(1-piperazinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227465-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimidine, 4,5-dimethyl-6-(1-piperazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901259992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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